molecular formula C23H34N2O4 B5979370 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol

1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol

Cat. No. B5979370
M. Wt: 402.5 g/mol
InChI Key: WLZCXJKZOCVYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol, commonly known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

CPP-115 is a potent and selective inhibitor of 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol-AT, which is responsible for the degradation of this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce drug-seeking behavior and cravings, making it a potential treatment for addiction. CPP-115 has been well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

The main advantage of CPP-115 for lab experiments is its potency and selectivity as a 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol-AT inhibitor. This makes it a useful tool for studying the role of this compound in various neurological and psychiatric disorders. However, CPP-115 is a synthetic compound and may not accurately reflect the effects of endogenous this compound-AT inhibitors in the brain.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115 and its potential limitations as a tool for studying 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol function in the brain.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process that involves the reaction of 5-methoxy-2-nitrobenzoic acid with piperidine, followed by reduction with sodium borohydride and reaction with cyclopentylmagnesium bromide. The final step involves the reaction of the resulting cyclopentylpiperidine with 2-chloro-5-(methoxycarbonyl)benzoic acid.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol levels in the brain, which can have a calming effect and reduce anxiety and seizures. CPP-115 has also been studied for its potential use in the treatment of addiction, as it can reduce drug-seeking behavior and cravings.

properties

IUPAC Name

[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-28-20-8-9-22(21(15-20)23(27)25-12-4-7-18(26)16-25)29-19-10-13-24(14-11-19)17-5-2-3-6-17/h8-9,15,17-19,26H,2-7,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCXJKZOCVYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.